molecular formula C7H14ClNO2 B1528298 2-Amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride CAS No. 1798010-75-9

2-Amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride

Cat. No.: B1528298
CAS No.: 1798010-75-9
M. Wt: 179.64 g/mol
InChI Key: WDSCNFLOZPDCAD-UHFFFAOYSA-N
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Description

2-Amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl It is a derivative of propanoic acid, featuring an amino group and a methylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride typically involves the reaction of 1-methylcyclopropylamine with a suitable precursor of propanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include hydrochloric acid, which helps in the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.

Scientific Research Applications

2-Amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 2-Amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group and the cyclopropyl ring play crucial roles in binding to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropanoic acid: Similar in structure but lacks the cyclopropyl group.

    2-Amino-2-ethylpropanoic acid: Contains an ethyl group instead of a cyclopropyl group.

    2-Amino-2-(1-cyclopropyl)propanoic acid: Similar but without the methyl group on the cyclopropyl ring.

Uniqueness

2-Amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride is unique due to the presence of both the amino group and the 1-methylcyclopropyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

2-amino-2-(1-methylcyclopropyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-6(3-4-6)7(2,8)5(9)10;/h3-4,8H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSCNFLOZPDCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(C)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride
Reactant of Route 2
2-Amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride
Reactant of Route 3
2-Amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride
Reactant of Route 4
2-Amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride
Reactant of Route 5
2-Amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride
Reactant of Route 6
2-Amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride

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